DNA gyrase B-IN-2
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Overview
Description
DNA gyrase B-IN-2 is a potent inhibitor of the DNA gyrase B subunit, which is a crucial enzyme in bacterial DNA replication. DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process essential for DNA replication and transcription in bacteria. Inhibitors of DNA gyrase B, such as this compound, are of significant interest due to their potential as antibacterial agents, particularly against drug-resistant bacterial strains .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DNA gyrase B-IN-2 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The process often starts with the preparation of a core structure, followed by functional group modifications to enhance the inhibitory activity. Common reagents used in the synthesis include various amines, acyl chlorides, and coupling agents .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Advanced techniques like high-pressure chromatography and continuous flow reactors are often employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions: DNA gyrase B-IN-2 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and nucleophiles under various conditions
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
DNA gyrase B-IN-2 has a wide range of scientific research applications:
Mechanism of Action
DNA gyrase B-IN-2 exerts its effects by binding to the B subunit of DNA gyrase, thereby inhibiting its ATPase activity. This prevents the enzyme from introducing negative supercoils into DNA, which is essential for DNA replication and transcription. The inhibition of DNA gyrase leads to the accumulation of positive supercoils, ultimately resulting in bacterial cell death .
Comparison with Similar Compounds
Quinolones: A class of antibiotics that also target DNA gyrase but primarily inhibit the A subunit.
Coumarins: Another class of DNA gyrase inhibitors that target the B subunit but have different chemical structures and mechanisms of action
Uniqueness: DNA gyrase B-IN-2 is unique due to its specific inhibition of the B subunit of DNA gyrase, making it a valuable tool in the study of bacterial DNA replication and a potential candidate for the development of new antibacterial agents .
Properties
Molecular Formula |
C18H18Cl2N4O4S |
---|---|
Molecular Weight |
457.3 g/mol |
IUPAC Name |
2-[(3,4-dichloro-5-methyl-1H-pyrrole-2-carbonyl)amino]-5-(3-methoxypropylamino)-1,3-benzothiazole-6-carboxylic acid |
InChI |
InChI=1S/C18H18Cl2N4O4S/c1-8-13(19)14(20)15(22-8)16(25)24-18-23-11-7-10(21-4-3-5-28-2)9(17(26)27)6-12(11)29-18/h6-7,21-22H,3-5H2,1-2H3,(H,26,27)(H,23,24,25) |
InChI Key |
ZYQVPILSBOWNDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1)C(=O)NC2=NC3=C(S2)C=C(C(=C3)NCCCOC)C(=O)O)Cl)Cl |
Origin of Product |
United States |
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